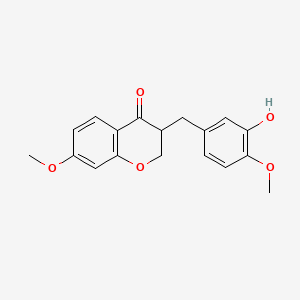
Deoxysappanone B 7,4'-dimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxysappanone B 7,4’-dimethyl ether is a naturally occurring compound known for its significant biological activities. It is a type of flavonoid, which are compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of angiogenesis-dependent diseases and leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deoxysappanone B 7,4’-dimethyl ether typically involves the use of natural sources or chemical synthesis. One common method involves the extraction from plants such as Caesalpinia sappan. The synthetic route may include steps like methylation of hydroxyl groups at specific positions on the flavonoid structure .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Deoxysappanone B 7,4’-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.
Reduction: This reaction can lead to the formation of different derivatives with varying biological properties.
Substitution: This reaction involves the replacement of functional groups, which can alter the compound’s activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of Deoxysappanone B 7,4’-dimethyl ether, each with unique biological activities. These derivatives can be further studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Deoxysappanone B 7,4’-dimethyl ether has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: It is used to investigate the biological pathways involved in angiogenesis and cancer cell proliferation.
Medicine: It has shown potential as an anti-angiogenic agent, making it a candidate for treating diseases like cancer and other angiogenesis-dependent conditions
Wirkmechanismus
The mechanism of action of Deoxysappanone B 7,4’-dimethyl ether involves its interaction with various molecular targets and pathways. It acts as a reversible microtubule inhibitor, increasing lysosomal V-ATPase activity and lysosome acidity. This leads to lysosomal disruption and cell death in cancer cells. Additionally, it suppresses pathways like slit2/robo1/2, slit3/robo4, cox2/ptp-rb/pik3r2, and dll4/hey2/efnb2a, while activating vegfr-2/fgfr1/mmp9 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxysappanone B 7,3’-dimethyl ether: Another flavonoid with similar biological activities.
Neobavaisoflavone: Known for its anti-inflammatory and anticancer properties.
3,7-dihydroxy-3’,4’-dimethoxyflavone: Exhibits antiviral activities
Uniqueness
Deoxysappanone B 7,4’-dimethyl ether is unique due to its specific molecular structure, which allows it to interact with multiple biological pathways effectively. Its ability to act as a reversible microtubule inhibitor and its significant anti-angiogenic activity make it a promising compound for therapeutic applications .
Eigenschaften
Molekularformel |
C18H18O5 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-21-13-4-5-14-17(9-13)23-10-12(18(14)20)7-11-3-6-16(22-2)15(19)8-11/h3-6,8-9,12,19H,7,10H2,1-2H3 |
InChI-Schlüssel |
NGCXNVIQHUCZIT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deox B 7,4; Deox-B-7,4; DeoxB7,4; Deoxysappanone B 7,4 dimethyl ether; Deoxysappanone-B-7,4 dimethyl ether; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















